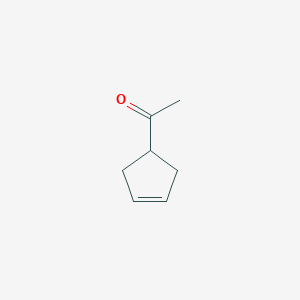

4-乙酰基-1-环戊烯

描述

4-Acetyl-1-cyclopentene is a cyclic alkene . Its molecular weight is 110.15 . It’s also known by its IUPAC name, 1-(cyclopent-1-en-1-yl)ethanone .

Synthesis Analysis

The synthesis of 4-Acetyl-1-cyclopentene involves its lithium enolate undergoing Brook rearrangement-mediated [3+4] annulation with 3-alkyl-3-haloacryloylsilanes to afford tricyclo [5.3.0.01,4]decenone derivatives . An asymmetric oxidative Heck reaction of 1-acetyl-1-cyclopentene in the presence of a Pd-ligand has also been reported .Molecular Structure Analysis

The molecular formula of 4-Acetyl-1-cyclopentene is C7H10O . The structure includes a cyclopentene ring with an acetyl group attached .Chemical Reactions Analysis

4-Acetyl-1-cyclopentene undergoes various chemical reactions. For instance, its lithium enolate undergoes Brook rearrangement-mediated [3+4] annulation with 3-alkyl-3-haloacryloylsilanes . Additionally, an asymmetric oxidative Heck reaction of 1-acetyl-1-cyclopentene in the presence of a Pd-ligand has been reported .Physical And Chemical Properties Analysis

4-Acetyl-1-cyclopentene has a boiling point of 70 °C at 20 mmHg and a density of 0.955 g/mL at 25 °C .科学研究应用

光化学和热异构化

4-乙酰基-1-环戊烯及其衍生物表现出有趣的光化学和热行为。Schaffner (1976) 观察到,直接照射时,包括 4-乙酰基-1-环戊烯在内的 1-酰基-2-环戊烯类别,可以在单线态激发态中消除一氧化碳。此外,这些化合物经历烯丙基 1,3-乙酰基转移和氧杂-π-甲烷重排,导致内-和外-5-乙酰基双环[2.1.0]戊烷的混合物。这些反应突出了它们在光化学研究和有机合成中的潜力 (Schaffner, 1976)。

光致变色性质

Zhao 等人 (2014) 合成了 4-乙酰基-1-环戊烯的衍生物,该衍生物在用不同波长的光交替照射时,其吸收光谱发生可逆变化。这表明 4-乙酰基-1-环戊烯衍生物可用于研究和开发光致变色材料 (Zhao, Zhang, Huang, & Zhang, 2014)。

酶促不对称合成

Mekrami 和 Sicsic (1992) 探索了与 4-乙酰基-1-环戊烯相关的化合物的酶促不对称合成。他们使用圆柱假丝酵母脂肪酶合成顺式-4-环戊烯-1,3-二甲醇单乙酸酯,一种与 4-乙酰基-1-环戊烯结构相关的化合物,实现对映体过量大于 97%。这项研究表明了 4-乙酰基-1-环戊烯在不对称合成和酶催化反应中的潜力 (Mekrami & Sicsic, 1992)。

在合成化学中的应用

Zhang 等人 (2010) 描述了在膦催化的环化反应中使用与 4-乙酰基-1-环戊烯相关的化合物 2-(乙酰氧基甲基)丁-2,3-二烯酸酯。这项工作证明了 4-乙酰基-1-环戊烯类似物作为合成化学中的中间体的多功能性,特别是在环戊烯和四氢吡啶衍生物的合成中 (Zhang, Yang, & Tong, 2010)。

环戊醇的化学中间体

Yao 等人 (2015) 研究了由环戊烯合成环戊醇,这是一个涉及与 4-乙酰基-1-环戊烯结构相关的化合物的过程。他们的热力学分析提供了从环戊烯衍生物中合成重要化学中间体的工业见解 (Yao, Wang, Xiao, Cao, Edwards, & Ma, 2015)。

作用机制

Target of Action

It is known that similar compounds, such as cyclopentane anneled tetrahydroquinolines, have antioxidant properties .

Mode of Action

It can be inferred from related compounds that it may act as an antioxidant, neutralizing harmful free radicals .

Biochemical Pathways

It is known that similar compounds can inhibit radical chain oxidation of organic compounds .

Pharmacokinetics

It is known that cyclopentene, a related compound, has a molecular weight of 681170 , which may influence its bioavailability.

Result of Action

Based on the antioxidant properties of related compounds , it can be inferred that 4-Acetyl-1-cyclopentene may help protect cells from oxidative damage.

安全和危害

未来方向

While specific future directions for 4-Acetyl-1-cyclopentene are not detailed in the search results, the discovery and biosynthetic pathway analysis of cyclopentane–β-lactone globilactone A, a related compound, suggests potential future directions in the creation of biologically active substances with desired properties .

属性

IUPAC Name |

1-cyclopent-3-en-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6(8)7-4-2-3-5-7/h2-3,7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBBFZZSXMQBJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'H-Spiro[cyclohexane-1,1'-isobenzofuran]-4-one](/img/structure/B3380708.png)

![Tert-butyl 1-oxaspiro[2,5]octane-6-carboxylate](/img/structure/B3380714.png)

![7-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B3380728.png)

![5-Chlorothieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B3380766.png)